[(4R)-5-(2-amino-6-chloropurin-9-yl)-3,4-dibenzoyloxy-4-methyloxolan-2-yl]methyl benzoate
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Overview
Description
[(4R)-5-(2-amino-6-chloropurin-9-yl)-3,4-dibenzoyloxy-4-methyloxolan-2-yl]methyl benzoate is a complex organic compound that features a purine base, a sugar moiety, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4R)-5-(2-amino-6-chloropurin-9-yl)-3,4-dibenzoyloxy-4-methyloxolan-2-yl]methyl benzoate typically involves multiple steps:
Formation of the Purine Base: The purine base, 2-amino-6-chloropurine, can be synthesized through the reaction of guanine with phosphorus oxychloride in the presence of a base.
Glycosylation: The purine base is then glycosylated with a protected sugar derivative under acidic conditions to form the nucleoside.
Esterification: The nucleoside is esterified with benzoic acid derivatives using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to increase yield and purity. This could include the use of automated synthesis equipment and high-throughput screening of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the purine base and the sugar moiety.
Reduction: Reduction reactions can occur at the purine base, potentially converting the amino group to other functional groups.
Substitution: The chlorine atom on the purine base can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the purine base and sugar moiety.
Reduction: Reduced forms of the purine base.
Substitution: Substituted purine derivatives with various functional groups.
Scientific Research Applications
Chemistry
Synthesis of Nucleoside Analogues: The compound can be used as a precursor for the synthesis of various nucleoside analogues, which are important in medicinal chemistry.
Biology
Enzyme Inhibition Studies: The compound can be used to study the inhibition of enzymes that interact with nucleosides, providing insights into enzyme mechanisms and potential drug targets.
Medicine
Antiviral Research: Nucleoside analogues derived from this compound can be investigated for their antiviral properties, particularly against viruses that rely on nucleoside metabolism.
Industry
Mechanism of Action
The compound exerts its effects primarily through interactions with enzymes involved in nucleoside metabolism. The purine base can mimic natural nucleosides, allowing the compound to inhibit or modulate the activity of these enzymes. This can lead to disruptions in nucleic acid synthesis and viral replication .
Comparison with Similar Compounds
Similar Compounds
2-Amino-6-chloropurine: A simpler purine derivative that shares the same purine base but lacks the sugar and benzoate moieties.
9-Alkyl Purines: Compounds with alkyl groups attached to the purine base, which can have different biological activities.
Uniqueness
[(4R)-5-(2-amino-6-chloropurin-9-yl)-3,4-dibenzoyloxy-4-methyloxolan-2-yl]methyl benzoate is unique due to its combination of a purine base, a sugar moiety, and a benzoate ester. This structure allows it to interact with a variety of biological targets and undergo diverse chemical reactions, making it a versatile compound for research and industrial applications .
Properties
Molecular Formula |
C32H26ClN5O7 |
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Molecular Weight |
628.0 g/mol |
IUPAC Name |
[(4R)-5-(2-amino-6-chloropurin-9-yl)-3,4-dibenzoyloxy-4-methyloxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C32H26ClN5O7/c1-32(45-29(41)21-15-9-4-10-16-21)24(44-28(40)20-13-7-3-8-14-20)22(17-42-27(39)19-11-5-2-6-12-19)43-30(32)38-18-35-23-25(33)36-31(34)37-26(23)38/h2-16,18,22,24,30H,17H2,1H3,(H2,34,36,37)/t22?,24?,30?,32-/m1/s1 |
InChI Key |
HHGHJWFDGDHDSS-VMCLOFKOSA-N |
Isomeric SMILES |
C[C@]1(C(C(OC1N2C=NC3=C2N=C(N=C3Cl)N)COC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6 |
Canonical SMILES |
CC1(C(C(OC1N2C=NC3=C2N=C(N=C3Cl)N)COC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6 |
Origin of Product |
United States |
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